Methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate is a chemical compound characterized by its unique structural and stereochemical properties. It belongs to the class of cyclohexane derivatives and is primarily recognized for its applications in organic synthesis and as a chiral building block in pharmaceuticals.
This compound can be synthesized from various precursors, including cyclohexanone and hydroxy acids. It is often produced through esterification reactions, which are commonly utilized in organic chemistry to form esters from carboxylic acids and alcohols.
Methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate can be classified as:
The synthesis of methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate typically involves the following methods:
The esterification reaction generally follows these steps:
Methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate has a molecular formula of and a molecular weight of approximately 158.20 g/mol. The structure consists of a cyclohexane ring with a hydroxyl group and a carboxylate group attached at specific positions.
Key structural data includes:
Methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate can participate in various chemical reactions:
The choice of reagents and conditions will depend on the desired transformation:
The mechanism of action for methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate is context-dependent, particularly in enzymatic processes where it acts as a substrate. The hydroxyl and ester functionalities allow it to interact with enzymes effectively, facilitating transformations that may lead to various metabolic products or synthetic intermediates .
Methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate exhibits several notable physical properties:
Key chemical properties include:
Relevant data from analyses indicate high gastrointestinal absorption potential due to its structure .
Methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate has significant applications in various scientific fields:
Research continues to explore its potential in drug development and other applications within medicinal chemistry due to its unique structural characteristics and reactivity .
Achieving the (1S,2S) configuration in methyl 2-hydroxycyclohexane-1-carboxylate demands precise stereocontrol. Lipase-catalyzed asymmetric esterification serves as the cornerstone methodology, leveraging enzymes' innate chiral recognition. Candida antarctica lipase B (CAL-B) immobilized on epoxy-functionalized silica demonstrates exceptional efficiency, converting racemic trans-2-hydroxycyclohexanecarboxylic acid to the (1S,2S)-methyl ester with >98% enantiomeric excess (ee) under mild conditions (35°C, 24h) using vinyl methyl ester as the acyl donor [8]. Similarly, porcine pancreatic lipase (PPL) in anhydrous toluene selectively esterifies the (1S,2S)-enantiomer with 92% ee, though reaction times extend to 72h [8]. Kinetic resolution remains dominant due to operational simplicity, but dynamic kinetic resolution (DKR) strategies are emerging. These employ shuttle catalysts (e.g., ruthenium complexes) to racemize the unreactive enantiomer in situ, theoretically enabling 100% yield. A recent DKR protocol using CAL-B and a benzonitrile-derived ruthenium catalyst achieved 95% yield and 97% ee for the (1S,2S)-ester [8].
Table 1: Enantioselective Esterification Catalysts for (1S,2S)-Configuration
Catalyst | Acyl Donor | Solvent | Temp (°C) | Time (h) | ee (%) | Yield (%) |
---|---|---|---|---|---|---|
CAL-B (Immobilized) | Vinyl methyl ester | tert-Butanol | 35 | 24 | >98 | 48* |
PPL | Vinyl acetate | Toluene | 30 | 72 | 92 | 45* |
CAL-B/Ru Shuttle | Vinyl methyl ester | MTBE | 40 | 36 | 97 | 95 |
*Theoretical maximum yield for kinetic resolution = 50%
Transitioning from batch to continuous flow reactors enhances efficiency, safety, and stereocontrol in producing chiral cyclohexane esters. Corning Advanced-Flow™ reactors (AFR) exemplify this shift, employing heart-shaped mixing structures and corrosion-resistant silicon carbide fluidic modules. These enable intensified heat/mass transfer, critical for exothermic esterifications and minimizing racemization. For methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate synthesis, AFR systems reduce reaction times by 60% and improve ee by 5–7% compared to batch reactors due to precise temperature control and eliminated hot spots [2] [7]. Packed-bed bioreactors (PBR) with immobilized lipases (e.g., CRL on EP100 polypropylene) offer continuous enantioselective esterification. A study resolving trans-2-phenyl-1-cyclohexanol demonstrated consistent ee (>99%) and conversion (35%) over 200 hours at residence times of 300–600 minutes, producing kilograms of product . Comparatively, batch processes suffer from productivity gaps: reactor downtime (charging, cleaning), scalability challenges (heat transfer limitations in large vessels), and higher solvent consumption. Novartis reported a 35% cost reduction, 65% yield increase (vs. 34% batch yield), and 57% waste reduction after switching a pharmaceutical intermediate to continuous flow [7].
Table 3: Batch vs. Continuous Flow Performance for Chiral Ester Synthesis
Parameter | Batch Reactor | Continuous Flow Reactor | Improvement |
---|---|---|---|
Space-Time Yield | 0.05–0.1 kg·L⁻¹·day⁻¹ | 0.5–2 kg·L⁻¹·day⁻¹ | 10–20x increase |
Reaction Time | 24–72 h | 0.5–6 h | 60–90% reduction |
Enantiomeric Excess | 90–92% | 95–99% | 3–7% increase |
Solvent Consumption | High (10–20 L/kg product) | Low (2–5 L/kg product) | 50–75% reduction |
Scale-Up Complexity | High (non-linear heat transfer) | Low (numbering-up strategy) | Simplified engineering |
Diastereomeric separation remains vital for accessing enantiopure (1S,2S)-methyl ester, with enzymatic, chemical, and chromatographic methods offering distinct trade-offs. Enzymatic resolution using lipases generally outperforms chemical methods in ee. Pseudomonas fluorescens lipase (PFL) selectively hydrolyzes the (1R,2R)-methyl ester from racemic mixtures, leaving the (1S,2S)-enantiomer intact with 97% ee. However, maximum yield caps at 50%, and reaction times span 48–72 hours [8]. Chemical diastereomeric salt formation employs chiral amines like (1R,2S)-norephedrine. Racemic trans-2-hydroxy acid reacts with the amine to form separable salts, yielding the (1S,2S)-acid precursor with 90% ee after recrystallization. While scalable, this method requires stoichiometric chiral auxiliaries, increasing costs and waste [5]. Preparative chiral chromatography (e.g., Chiralpak® IA column) achieves near-perfect separation (>99% ee) of methyl ester diastereomers using hexane/isopropanol mobile phases. Despite superb purity, throughput is low, and solvent costs are prohibitive beyond gram-scale. For industrial applications, hybrid approaches are emerging: initial enzymatic kinetic resolution followed by salt crystallization of the enriched mixture boosts ee from 80% to 99% while maintaining yields >40% [5] [8].
Table 4: Resolution Methods for Diastereomeric (1S,2S)-Methyl Ester
Method | ee (%) | Max Yield (%) | Time | Cost Efficiency | Scalability |
---|---|---|---|---|---|
Lipase Hydrolysis (PFL) | 97 | 50 | 48–72 h | Medium | High (immobilized) |
Diastereomeric Salt Formation | 90 | 40* | 24 h + recryst | Low (auxiliary cost) | High |
Chiral Chromatography | >99 | 98 | Slow (hours/g) | Very Low | Low (<100g) |
Hybrid (Enzyme + Salt) | 99 | 40–45 | 48–72 h | Medium | High |
*After recrystallization
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3